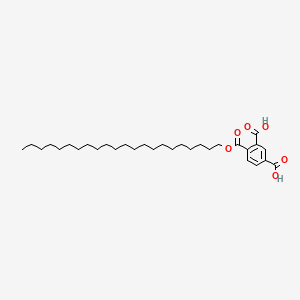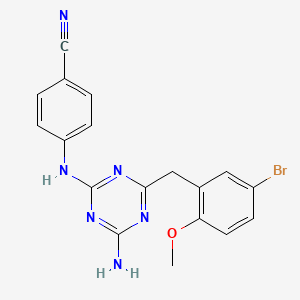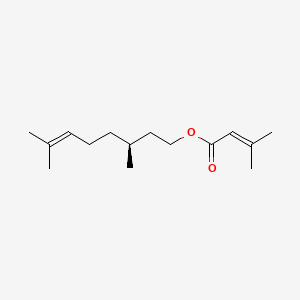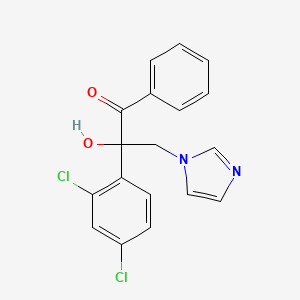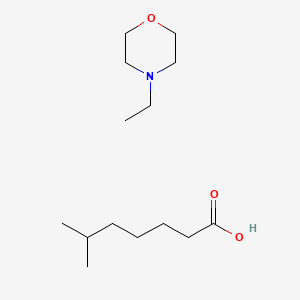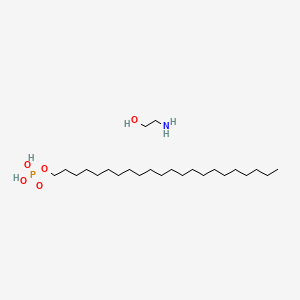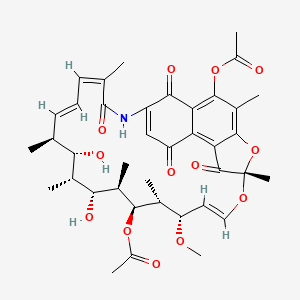
8-O-Acetylrifamycin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-O-Acetylrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacteria, including Mycobacterium tuberculosis. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of tuberculosis and other bacterial infections . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, rifamycin S .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-Acetylrifamycin S typically involves the acetylation of rifamycin S. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods have been developed to improve yield and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, resulting in higher efficiency and consistency .
化学反应分析
Types of Reactions
8-O-Acetylrifamycin S undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to rifamycin S.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
科学研究应用
8-O-Acetylrifamycin S has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new rifamycin derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those resistant to other antibiotics.
Industry: Its stability and efficacy make it a valuable compound in the pharmaceutical industry for the development of new drugs
作用机制
8-O-Acetylrifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, making it highly effective against a broad spectrum of bacteria .
相似化合物的比较
Similar Compounds
Rifamycin B: An earlier derivative that is less stable and less effective.
Rifamycin SV: A hydroquinone form of rifamycin S with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
8-O-Acetylrifamycin S stands out due to its enhanced stability and efficacy. Its acetyl group provides additional protection against metabolic degradation, making it more effective in treating infections compared to its parent compound and other derivatives .
属性
CAS 编号 |
31692-65-6 |
|---|---|
分子式 |
C39H47NO13 |
分子量 |
737.8 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2-acetyloxy-15,17-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1,3,5(28),9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C39H47NO13/c1-17-12-11-13-18(2)38(48)40-25-16-26(43)28-29(33(25)46)35(52-24(8)42)22(6)36-30(28)37(47)39(9,53-36)50-15-14-27(49-10)19(3)34(51-23(7)41)21(5)32(45)20(4)31(17)44/h11-17,19-21,27,31-32,34,44-45H,1-10H3,(H,40,48)/b12-11+,15-14+,18-13-/t17-,19+,20+,21+,27-,31-,32+,34+,39-/m0/s1 |
InChI 键 |
JCBLMOFMLCIDKU-PRBNYMPYSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


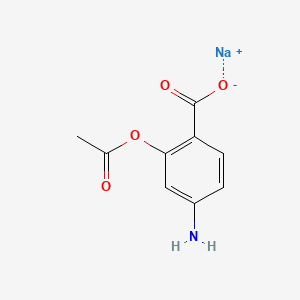
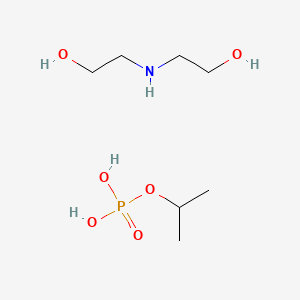


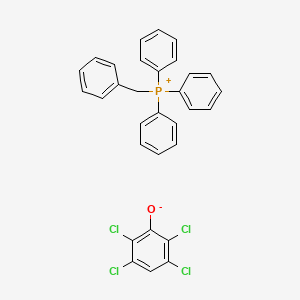

![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
